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Compound of Interest

Compound Name: ARN5187 trihydrochloride

Cat. No.: B605585 Get Quote

An In-depth Technical Guide on the Discovery and Development of Apalutamide (ARN-509)

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The initial query referenced ARN5187 trihydrochloride. However, the

vast majority of scientific and clinical literature points to Apalutamide, with the developmental

code ARN-509, as the compound fitting the broader context of a developed therapeutic. This

guide will focus on Apalutamide (ARN-509).

Introduction
Apalutamide (formerly ARN-509) is a next-generation, non-steroidal androgen receptor (AR)

antagonist developed for the treatment of prostate cancer.[1] Persistent AR signaling is a key

driver of prostate cancer progression, even in castrate-resistant states.[2] Apalutamide was

designed as a potent and selective AR inhibitor to overcome the limitations of first-generation

antiandrogens.[3][4] This document provides a comprehensive overview of the discovery,

mechanism of action, preclinical development, and clinical evaluation of Apalutamide.

Discovery and Preclinical Development
Apalutamide was discovered through a structure-activity relationship-guided medicinal

chemistry program aimed at identifying more potent antiandrogens that retain full antagonist

activity, particularly in the context of AR overexpression which is common in castration-resistant

prostate cancer (CRPC).[4]
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Mechanism of Action
Apalutamide is a selective and competitive antagonist of the androgen receptor.[5] It binds

directly to the ligand-binding domain of the AR with high affinity.[2][6] This binding prevents AR

nuclear translocation, inhibits DNA binding, and impedes AR-mediated gene transcription.[6][7]

Unlike first-generation antiandrogens like bicalutamide, Apalutamide shows no significant

agonistic activity in the setting of increased AR expression.[3]

Preclinical Efficacy
The preclinical efficacy of Apalutamide was demonstrated in various in vitro and in vivo models.

In Vitro Studies: Apalutamide demonstrated potent inhibition of androgen-mediated induction

of gene expression, including prostate-specific antigen (PSA), in the LNCaP/AR prostate

cancer cell line.[5] It also effectively inhibited the proliferation of these cells.[5]

In Vivo Xenograft Models: In castrated male immunodeficient mice harboring LNCaP/AR-luc

xenograft tumors, oral administration of Apalutamide led to dose-dependent tumor growth

inhibition.[5] Notably, at a dose of 30 mg/kg/day, Apalutamide induced significant tumor

regressions.[8]

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

Apalutamide.

Table 1: Preclinical Activity of Apalutamide
Parameter Value Cell Line/Model Reference

AR Binding Affinity

(IC₅₀)
16 nM Cell-free assay [5]

GABAₐ Receptor

Affinity (IC₅₀)
3.0 µM

Radioligand binding

assay
[4][8]

Tumor Growth

Inhibition
Dose-dependent

LNCaP/AR-luc

xenograft
[5]
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Table 2: Pharmacokinetic Properties of Apalutamide
Parameter Value Species Reference

Bioavailability High (oral) Mouse, Dog [8]

Systemic Clearance Low Mouse, Dog [8]

Plasma Half-life Long Mouse, Dog [8]

Table 3: Key Efficacy Endpoints from the SPARTAN
Phase 3 Trial (Non-Metastatic Castration-Resistant
Prostate Cancer)

Endpoint
Apalutamid
e (n=806)

Placebo
(n=401)

Hazard
Ratio (95%
CI)

p-value Reference

Median

Metastasis-

Free Survival

40.5 months 16.2 months
0.28 (0.23-

0.35)
<0.001 [3]

Median Time

to Metastasis
40.5 months 16.6 months

0.27 (0.22-

0.34)
<0.001 [3]

Median

Progression-

Free Survival

40.5 months 14.7 months
0.29 (0.24-

0.36)
<0.001 [3]

Table 4: Key Efficacy Endpoints from the TITAN Phase 3
Trial (Metastatic Castration-Sensitive Prostate Cancer)
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Endpoint
Apalutamid
e + ADT
(n=525)

Placebo +
ADT
(n=527)

Hazard
Ratio (95%
CI)

p-value Reference

24-Month

Overall

Survival Rate

82.4% 73.5%
0.67 (0.51-

0.89)
0.005 [9]

Radiographic

Progression-

Free Survival

Not Reached 22.1 months
0.48 (0.39-

0.60)
<0.001 [9]

Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in

the development of Apalutamide. These are generalized descriptions based on publicly

available information and not exhaustive protocols.

Androgen Receptor Binding Assay
Objective: To determine the binding affinity of Apalutamide to the androgen receptor.

Methodology: A competitive radioligand binding assay is typically used.

Preparation: Purified androgen receptor ligand-binding domain or cell lysates containing the

AR are prepared.

Competition: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is

incubated with the AR preparation in the presence of increasing concentrations of

Apalutamide.

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

Bound and free radioligand are then separated (e.g., by filtration).

Detection: The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis: The concentration of Apalutamide that inhibits 50% of the specific binding of

the radioligand (IC₅₀) is calculated.
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Transcriptional Reporter Assay
Objective: To assess the ability of Apalutamide to inhibit androgen-induced gene transcription.

Methodology: A cell-based reporter gene assay is commonly employed.

Cell Culture and Transfection: A suitable cell line (e.g., prostate cancer cells) is cultured and

transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of

an androgen-responsive promoter.

Treatment: The transfected cells are treated with an androgen (e.g., R1881) to stimulate

transcription, in the presence of varying concentrations of Apalutamide.

Incubation: Cells are incubated for a sufficient period to allow for reporter gene expression.

Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase)

is measured using a luminometer.

Data Analysis: The inhibitory effect of Apalutamide on androgen-induced reporter activity is

quantified.

Mouse Xenograft Model
Objective: To evaluate the in vivo antitumor activity of Apalutamide.

Methodology:

Cell Line: A human prostate cancer cell line that expresses the androgen receptor (e.g.,

LNCaP/AR) is used.

Animal Model: Immunocompromised mice (e.g., castrated male nude mice) are used.

Tumor Implantation: The prostate cancer cells are implanted subcutaneously into the flanks

of the mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment: Mice are randomized into treatment groups and administered Apalutamide

(typically by oral gavage) or a vehicle control daily.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Endpoint: The study continues until tumors in the control group reach a predetermined size

or for a specified duration. Tumor growth inhibition is calculated by comparing the tumor

volumes in the treated groups to the control group.[2]
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Caption: Androgen Receptor Signaling Pathway and Inhibition by Apalutamide.
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Clinical Trial Workflow
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Caption: Generalized Phase 3 Clinical Trial Workflow for Apalutamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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